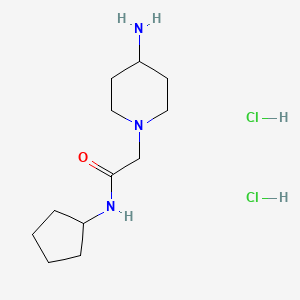

2-(4-aminopiperidin-1-yl)-N-cyclopentylacetamide dihydrochloride

Descripción general

Descripción

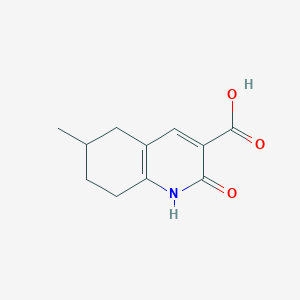

The compound “2-(4-aminopiperidin-1-yl)-N-cyclopentylacetamide dihydrochloride” is likely to be a salt due to the presence of “dihydrochloride” in its name. It contains a piperidine ring, which is a common structure in many pharmaceuticals . The compound also has an amide group (-CONH2), which is a key functional group in proteins and pharmaceuticals .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, piperidone derivatives, which are similar to this compound, are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating .Molecular Structure Analysis

The InChI code for a similar compound, “2-(4-aminopiperidin-1-yl)-N,N-diethylacetamide dihydrochloride”, is1S/C11H23N3O.2ClH/c1-3-14(4-2)11(15)9-13-7-5-10(12)6-8-13;;/h10H,3-9,12H2,1-2H3;2*1H . This provides a detailed description of the molecular structure.

Aplicaciones Científicas De Investigación

Reductive Amination of Piperidinones

- Study Focus : Research conducted by Senguttuvan, Murugavelu, and Nagarajan (2013) on the reductive amination of 2,6-diarylpiperidin-4-ones, closely related to the query compound, highlights its potential use in creating analgesics, neuroleptics, and antihistamines. The study showcases the high yield and the chair conformation of the amino group in axial orientation, which may be relevant for designing bioactive molecules (S. Senguttuvan, M. Murugavelu, & S. Nagarajan, 2013).

Synthesis Techniques

- Chiral Synthesis : Jiang Jie-yin (2015) detailed the synthesis and technology of (R)-3-aminopiperidine dihydrochloride, offering insights into chiral separation and synthesis techniques that could be applied to the compound , enhancing its application in stereochemically sensitive research contexts (Jiang Jie-yin, 2015).

Chemical Reactivity and Applications

- Novel Derivatives : Studies like those by Foks, Pancechowska-Ksepko, and Gobis (2014) on the synthesis of N-alkylamine and N-cycloalkylamine-derived compounds provide a framework for understanding how modifications in the amino and cycloalkyl groups can yield a variety of derivatives with potential for diverse scientific applications, including the synthesis of thiadiazoles and triazoles (H. Foks, D. Pancechowska-Ksepko, & K. Gobis, 2014).

Metabolic Insights

- Drug Metabolism : Sun and Scott (2011) explored the metabolism of 4-aminopiperidine drugs, offering molecular and quantum mechanical insights. Such studies could inform the metabolic considerations and optimization of related compounds for improved therapeutic profiles, focusing on interactions with cytochrome P450s (Hao Sun & D. Scott, 2011).

Molecular Recognition

- Isomer Identification : Mazur, Grishina, and Lebedev (2017) provided a method for recognizing isomeric precursors of pseudodistamine, which could be applicable for identifying and characterizing structural isomers of the query compound, enhancing the precision in drug development and chemical synthesis (D. Mazur, G. Grishina, & A. Lebedev, 2017).

Propiedades

IUPAC Name |

2-(4-aminopiperidin-1-yl)-N-cyclopentylacetamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O.2ClH/c13-10-5-7-15(8-6-10)9-12(16)14-11-3-1-2-4-11;;/h10-11H,1-9,13H2,(H,14,16);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDYTICCGCXZPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CN2CCC(CC2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-aminopiperidin-1-yl)-N-cyclopentylacetamide dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B1442548.png)